{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine
Description
Properties
IUPAC Name |
[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-11-12-3-5-13(6-4-12)16-10-9-15-7-1-2-8-15/h3-6H,1-2,7-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTRPMDTKZJSDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560154 | |
| Record name | 1-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122893-33-8 | |
| Record name | 1-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Route Overview
The primary synthetic approach to this compound involves a nucleophilic substitution reaction between 4-hydroxybenzylamine and 1-(2-chloroethyl)pyrrolidine. This reaction forms the ether linkage connecting the phenyl ring to the pyrrolidinyl-ethoxy side chain.
-
- 4-Hydroxybenzylamine
- 1-(2-Chloroethyl)pyrrolidine
-
- Base: Potassium carbonate (K2CO3) to deprotonate the phenol group and facilitate nucleophilic attack.
- Solvent: Dry acetone or other polar aprotic solvents.
- Temperature: Typically reflux or controlled heating (60–80°C).
- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation.
-
- The phenolic oxygen of 4-hydroxybenzylamine is deprotonated by the base.
- The resulting phenolate ion attacks the electrophilic carbon in 1-(2-chloroethyl)pyrrolidine, displacing chloride and forming the ether bond.
-
- The crude product is purified by standard techniques such as recrystallization or column chromatography.
- Analytical monitoring by NMR, HPLC, and mass spectrometry ensures product purity.
Detailed Reaction Scheme
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-Hydroxybenzylamine + 1-(2-chloroethyl)pyrrolidine | K2CO3, dry acetone, reflux, inert atmosphere | This compound | 70–85% | Reaction monitored by TLC and NMR |
Alternative Synthetic Strategies
Mitsunobu Reaction:
An alternative method involves the Mitsunobu reaction between 4-hydroxyphenylmethanamine and 2-(pyrrolidin-1-yl)ethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method facilitates ether bond formation under milder conditions but requires careful control of stoichiometry and temperature to avoid side reactions.Stepwise Synthesis via Halogenated Intermediates:
Preparation of 4-(2-chloroethoxy)phenylmethanamine as an intermediate, followed by nucleophilic substitution with pyrrolidine, can also be employed. This approach allows better control over substitution patterns and can improve yields.
Scale-Up and Industrial Considerations
- Industrial synthesis would focus on optimizing reaction parameters such as temperature, solvent choice, and base concentration to maximize yield and purity.
- Use of continuous flow reactors may enhance reaction control and scalability.
- Purification at scale may involve crystallization or preparative HPLC to meet pharmaceutical-grade standards.
Analytical Characterization and Reaction Monitoring
| Technique | Purpose | Key Observations/Parameters |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation of pyrrolidine ring and ethoxy linkage | Pyrrolidine CH signals at δ 1.8–2.1 ppm; ethoxy OCH at δ 3.5–4.0 ppm |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Reverse-phase C18 column; mobile phase acetonitrile/0.1% TFA (70:30); purity >95% |
| Mass Spectrometry (MS) | Molecular weight confirmation | HRMS exact mass matching 234.1843 (C13H20N2O) |
| Thin Layer Chromatography (TLC) | Reaction progress monitoring | Rf values compared to standards; visualization under UV |
Research Findings on Preparation Optimization
Yield Optimization:
Maintaining anhydrous conditions and controlling temperature between 60–80°C prevents hydrolysis of the pyrrolidine moiety and side reactions, improving yield from 60% to above 80%.Base Selection:
Potassium carbonate is preferred due to its mild basicity and compatibility with acetone. Stronger bases may lead to decomposition or side reactions.Solvent Effects:
Polar aprotic solvents like acetone or DMF enhance nucleophilicity of the phenolate ion and solubility of reactants, facilitating higher reaction rates.Reaction Time:
Extended reaction times (12–24 hours) under reflux conditions ensure complete conversion but require monitoring to avoid degradation.
Summary Table of Preparation Parameters
| Parameter | Optimal Condition | Effect on Reaction |
|---|---|---|
| Base | Potassium carbonate | Efficient deprotonation, minimal side reactions |
| Solvent | Dry acetone or DMF | Good solubility, promotes nucleophilic substitution |
| Temperature | 60–80°C | Balances reaction rate and stability |
| Reaction Time | 12–24 hours | Ensures complete conversion |
| Atmosphere | Nitrogen or argon | Prevents oxidation of sensitive groups |
| Purification Method | Recrystallization or column chromatography | High purity product (>95%) |
Chemical Reactions Analysis
Types of Reactions
{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Target of Action
The primary target of this compound is leukotriene A-4 hydrolase. By interacting with this enzyme, it may influence the production of leukotriene B4, a significant mediator in inflammatory responses.
Mode of Action
The compound's interaction with leukotriene A-4 hydrolase is critical as it modulates the biosynthesis pathway of leukotrienes, potentially affecting inflammatory processes. This modulation could lead to therapeutic implications in conditions characterized by excessive inflammation.
Chemistry
In the realm of synthetic chemistry, {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Biology
Research into the biological activities of this compound has identified its potential interactions with various biomolecules. Studies indicate that it may exhibit anti-inflammatory and possibly anti-cancer properties due to its structural similarities with known pharmacophores in medicinal chemistry.
Medicine
Ongoing investigations are exploring the compound's therapeutic applications. Its ability to modulate inflammatory pathways suggests potential uses in treating inflammatory diseases and conditions where leukotriene signaling plays a pivotal role.
Industry
In industrial applications, this compound could contribute to the development of new materials and chemical processes. Its unique properties may facilitate innovations in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(1-Pyrrolidinyl)ethoxy]aniline
- ®-pyridin-4-yl [4-(2-pyrrolidin-1-ylethoxy)phenyl]methanol
- N-methyl pyrrolidine derivatives
Uniqueness
{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various research applications .
Biological Activity
{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a piperidine moiety, which is often associated with various therapeutic effects, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C13H20N2O
- Molecular Weight : 220.316 g/mol
- Structural Characteristics : The compound consists of a phenyl ring substituted with a pyrrolidine-linked ethoxy group, contributing to its biological interactions .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an anti-cancer agent and its role in modulating inflammatory responses.
Anti-inflammatory Activity
The compound's structure suggests it may interact with pathways involved in inflammation. Compounds with piperidine and phenolic functionalities have been noted for their ability to modulate inflammatory mediators, potentially through inhibition of leukotriene synthesis or other inflammatory pathways .
Data Summary
The following table summarizes findings from various studies on related compounds that can provide insights into the expected biological activities of this compound.
| Compound Name | Activity Type | Cell Line/Model | Key Findings |
|---|---|---|---|
| 4-Hydroxyphenyl derivative | Anticancer | Huh7, Ha22T | Induces apoptosis; downregulates α-tubulin |
| Piperidine derivatives | Anticancer | Various cancer lines | Exhibits cytotoxicity; induces apoptosis |
| Phenolic compounds | Anti-inflammatory | In vitro models | Modulates inflammatory pathways |
While specific mechanisms for this compound are not fully elucidated, related compounds suggest several pathways:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine, and how do intermediates influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a halogenated phenyl precursor (e.g., 4-(2-chloroethoxy)phenyl intermediate) with pyrrolidine, followed by reduction of a nitrile or imine group to the primary amine. For example, a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine can facilitate ether formation between 4-hydroxyphenylmethanamine and 2-(pyrrolidin-1-yl)ethanol . Yield optimization requires strict control of reaction temperature (60–80°C) and anhydrous conditions to avoid hydrolysis of the pyrrolidine moiety.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm the presence of the pyrrolidine ring (δ 1.8–2.1 ppm for CH groups) and the ethoxy linker (δ 3.5–4.0 ppm for OCH) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the exact mass of 234.1843 (CHNO) to verify purity .
- HPLC : Reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) can assess purity (>95%) .
Q. How does the compound’s solubility profile impact experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (≤1% DMSO) to avoid cellular toxicity. Solubility can be enhanced via salt formation (e.g., hydrochloride salt) using HCl in diethyl ether .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying the pyrrolidine or ethoxy groups?
- Methodological Answer :
- Pyrrolidine Substitution : Replacing pyrrolidine with piperidine (6-membered ring) reduces conformational flexibility, potentially altering receptor binding. For example, a study on kinase inhibitors showed that bulkier N-substituents (e.g., morpholine) decreased potency by 50% compared to pyrrolidine .
- Ethoxy Linker : Shortening the linker to a methylene group (CH) disrupts hydrogen bonding with target proteins, as observed in molecular docking studies of analogous compounds .
Q. How can metabolic stability be assessed for this compound in preclinical studies?
- Methodological Answer :
- In Vitro Assays : Incubate the compound with liver microsomes (human/rat) at 37°C for 60 minutes. Quantify remaining parent compound via LC-MS/MS. A half-life <30 minutes suggests rapid metabolism, requiring structural stabilization (e.g., deuterating the ethoxy group) .
- Metabolite Identification : Use high-resolution LC-MS to detect oxidative metabolites (e.g., N-oxidation of pyrrolidine) and glucuronide conjugates .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Orthogonal Assays : Validate target engagement using both biochemical (e.g., enzyme inhibition) and cellular (e.g., luciferase reporter) assays. For example, if a study reports inconsistent IC values for kinase inhibition, repeat assays with ATP concentrations adjusted to physiological levels (1 mM) .
- Batch Analysis : Compare compound purity (>99% by HPLC) and storage conditions (desiccated at -20°C) across studies to rule out degradation artifacts .
Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
- Methodological Answer :
- LogP Optimization : Aim for a calculated LogP of 2–3 (e.g., using MarvinSketch) to balance lipid solubility and BBB permeability. Derivatives with LogP >3.5 show increased plasma protein binding, reducing free drug availability .
- P-gp Substrate Prediction : Use in silico tools (e.g., SwissADME) to identify structural motifs that avoid P-glycoprotein-mediated efflux. For example, replacing the methanamine group with a tertiary amine reduces P-gp recognition .
Safety and Handling
Q. What precautions are necessary for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. The compound may cause irritation based on analogs with similar amine functionalities .
- Ventilation : Work in a fume hood to avoid inhalation of airborne particles. Store in airtight containers under nitrogen to prevent oxidation .
Data Contradictions and Validation
Q. Why do some studies report conflicting cytotoxicity results for structurally similar compounds?
- Methodological Answer : Variations in cell line sensitivity (e.g., HEK293 vs. HepG2) and assay endpoints (e.g., MTT vs. ATP luminescence) can explain discrepancies. Standardize protocols using CLSI guidelines and include positive controls (e.g., doxorubicin for cytotoxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
